Home > Products > Screening Compounds P8699 > Adomeglivant, (+/-)-
Adomeglivant, (+/-)- - 872260-47-4

Adomeglivant, (+/-)-

Catalog Number: EVT-258266
CAS Number: 872260-47-4
Molecular Formula: C32H36F3NO4
Molecular Weight: 555.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+/-)- Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist. LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes. Blockade of glucagon signalling in patients with type 2 diabetes is well tolerated and results in substantial reduction of fasting and postprandial glucose with minimal hypoglycaemia, but with reversible increases in aminotransferases. Inhibition of glucagon signalling by LY2409021 is a promising potential treatment for patients with type 2 diabetes and should be evaluated in longer clinical trials to better evaluate benefits and risks.
Overview

Adomeglivant, also known by its chemical identifier CAS# 1488363-78-5, is a glucagon receptor antagonist developed primarily for the treatment of metabolic disorders, particularly type 2 diabetes. This compound functions by inhibiting the action of glucagon, a hormone that raises blood glucose levels, thereby potentially lowering blood sugar levels in patients. Adomeglivant has garnered attention due to its unique mechanism of action and its implications in diabetes management .

Source and Classification

Adomeglivant is classified under glucagon receptor antagonists. It is synthesized through various chemical methods and has been studied extensively for its pharmacological properties. The compound is notable for its selective inhibition of glucagon receptors, which distinguishes it from other diabetes treatments that may not target this pathway effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of Adomeglivant involves several steps that utilize advanced organic chemistry techniques. While specific proprietary methods may vary among manufacturers, general approaches include:

  1. Solid-Phase Synthesis: This technique allows for the efficient assembly of the compound by attaching it to a solid support, facilitating purification and characterization.
  2. Liquid Chromatography-Mass Spectrometry: Used to determine the molecular weight and purity of the synthesized product.
  3. High-Performance Liquid Chromatography: Employed to assess the purity levels, ensuring that the final product meets quality standards for biological testing .

These methods are critical in producing Adomeglivant with high purity and yield, essential for subsequent biological evaluations.

Molecular Structure Analysis

Structure and Data

Adomeglivant's molecular structure can be represented as follows:

  • Molecular Formula: C27_{27}H36_{36}N4_{4}O4_{4}
  • Molecular Weight: Approximately 480.6 g/mol
  • Structural Features: The compound contains multiple functional groups that contribute to its activity as a glucagon receptor antagonist.

The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Adomeglivant participates in several chemical reactions that are crucial for its function as a glucagon receptor antagonist:

  1. Binding Affinity Studies: The compound's ability to bind to glucagon receptors is assessed through competitive binding assays, which measure how effectively it can displace glucagon from its receptor sites.
  2. Signal Transduction Modulation: By blocking glucagon's action, Adomeglivant alters downstream signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) levels. This modulation is critical for understanding its therapeutic effects in glucose metabolism .

These reactions are fundamental in evaluating the pharmacodynamics of Adomeglivant.

Mechanism of Action

Process and Data

Adomeglivant operates by specifically antagonizing the glucagon receptor, which plays a pivotal role in glucose homeostasis. The mechanism can be summarized as follows:

  1. Receptor Binding: Adomeglivant binds to the glucagon receptor with high affinity, preventing glucagon from eliciting its physiological effects.
  2. Inhibition of cAMP Production: By blocking glucagon's action, Adomeglivant reduces cAMP levels within target cells, leading to decreased gluconeogenesis and glycogenolysis in the liver.
  3. Lowering Blood Glucose Levels: This cascade ultimately results in lowered blood glucose levels, making it a potential therapeutic agent for type 2 diabetes management .

Data from clinical studies indicate that short-term administration of Adomeglivant can significantly lower blood glucose levels in both healthy individuals and those with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adomeglivant exhibits several key physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.

These properties are essential for formulating Adomeglivant into effective pharmaceutical preparations .

Applications

Scientific Uses

Adomeglivant has significant potential applications in scientific research and clinical practice:

  1. Diabetes Treatment: As a glucagon receptor antagonist, it offers a novel approach to managing hyperglycemia in type 2 diabetes patients.
  2. Research Tool: It serves as an important tool for studying glucagon signaling pathways and their implications in metabolic disorders.
  3. Potential Combination Therapies: There is ongoing research into combining Adomeglivant with other antidiabetic agents to enhance therapeutic outcomes .
Chemical and Molecular Characterization of Adomeglivant

Structural Analysis: Biphenyl Derivatives and Substituted Benzamide Core

Adomeglivant ((±)-LY2409021) is a structurally complex small molecule featuring a biphenyl core substituted with a tert-butyl group and linked to a substituted benzamide moiety via an ether bridge. Its systematic IUPAC name is 3-(4-{(1S)-1-[(4'-tert-butyl-2,6-dimethylbiphenyl-4-yl)oxy]-4,4,4-trifluorobutyl}benzamido)propanoic acid (C~32~H~36~F~3~NO~4~) [1] [2]. The molecule’s central biphenyl system adopts a non-planar conformation due to steric hindrance between the ortho-methyl groups (C19 and C21) and adjacent rings, with torsion angles typically ranging between 35-45° [1] [9]. This twisted geometry minimizes steric clashes while facilitating intermolecular interactions critical for target binding. The trifluorobutyl chain enhances lipophilicity and metabolic stability, and the propanoic acid terminus provides a polar anchor point for solubility. The 4'-tert-butyl group on the distal phenyl ring creates a steric bulk that influences receptor binding pocket engagement [1] [8].

Table 1: Key Structural Features of Adomeglivant

Structural DomainChemical SubstituentsFunctional Role
Distal Biphenyl Ring4'-tert-butyl, 2,6-dimethylHydrophobic pocket engagement, conformational restraint
Proximal Phenyl RingEther-linked trifluorobutyl chainConformational flexibility, metabolic stability
Central Benzamide CoreCarboxamido linker to propanoic acidHydrogen bonding, solubility modulation
Acidic Terminal GroupPropanoic acidSolubility, salt formation, polar interactions

Stereochemical Considerations: Absolute Configuration and Enantiomeric Activity

Adomeglivant contains a single chiral center at the carbon bearing the biphenyloxy group and the trifluorobutyl chain (C9). The pharmacologically active enantiomer is specified as the (S)-isomer (CAS# 1488363-78-5), while the racemic mixture (±)-Adomeglivant carries CAS# 872260-47-4 [1] [6]. Studies confirm that the (S)-enantiomer exhibits significantly higher glucagon receptor (GCGR) binding affinity and antagonistic potency compared to its (R)-counterpart. This enantioselectivity arises from the stereospecific orientation required for optimal interaction with transmembrane helix 6 (TM6) and extracellular loop 3 (ECL3) residues within the glucagon receptor’s binding pocket [2] [3]. The racemic form (±)-Adomeglivant shows approximately 50% reduced in vitro activity relative to the pure (S)-enantiomer, underscoring the critical role of absolute configuration in biological function [6] [8].

Table 2: Stereochemical Impact on Adomeglivant Activity

StereoisomerAbsolute ConfigurationGCGR IC₅₀ (μM)Relative Potency
(S)-AdomeglivantS at C91.8 (rat GluR)100%
(R)-AdomeglivantR at C9>10<20%
(±)-AdomeglivantRacemic mixture~3.6~50%

Physicochemical Properties: LogP, Topological Polar Surface Area, and Lipinski’s Rule Deviations

Adomeglivant displays distinct physicochemical characteristics influencing its pharmacokinetic profile:

  • Lipophilicity: Experimental LogP values range from 6.28 (ALOGPS-predicted) to 8.12 (Chemaxon-calculated), indicating high hydrophobicity primarily driven by the biphenyl and tert-butyl groups [2] [8].
  • Polar Surface Area (tPSA): A tPSA of 75.63 Ų reflects contributions from the carboxylic acid (37.30 Ų), carboxamide (43.09 Ų), and ether (9.23 Ų) moieties [2].
  • Solubility: The compound is highly soluble in DMSO (100 mg/mL) and ethanol but insoluble in water (<0.0001 mg/mL), consistent with its hydrophobic nature [1] [8].
  • Lipinski’s Rule Analysis: Adomeglivant violates two of Lipinski’s rules: 1) Molecular weight (555.64 g/mol) exceeds 500 Da, and 2) High LogP (>5). It retains acceptable hydrogen bond donors (2) and acceptors (4) [2]. These deviations classify it as a beyond-Rule-of-5 (bRo5) compound, typical for peptidomimetic therapeutics targeting intracellular GPCRs [2] [10].

Synthetic Pathways: Key Reactions for tert-Butyl and Trifluorobutyl Substituents

The synthesis of Adomeglivant relies on transition-metal-catalyzed cross-couplings and selective functionalization:

  • Biphenyl Core Construction: The 4'-tert-butyl-2,6-dimethylbiphenyl segment is assembled via Suzuki-Miyaura coupling between a tert-butyl-substituted arylboronic acid and a bromo-ortho-xylene derivative under Pd(0) catalysis (e.g., Pd(PPh~3~)~4~/Na~2~CO~3~) [5] [7]. This method ensures regioselectivity and tolerates methyl groups without deprotonation.
  • Chiral Ether Formation: A key step involves nucleophilic displacement of a biphenyl phenol derivative (activated as triflate) by (S)-4,4,4-trifluoro-1-hydroxybutane. Asymmetric reduction or chiral resolution secures the (S)-configuration at the alcohol precursor [1] [6].
  • Benzamide Coupling: The acid fragment (4-[(S)-1-(biphenyl-4-yloxy)-4,4,4-trifluorobutyl]benzoic acid) is activated (e.g., as acid chloride or via HATU) and coupled with β-alanine ethyl ester, followed by hydrolysis to yield the propanoic acid terminus [1] [5].
  • Trifluorobutyl Installation: The trifluoropropyl chain is introduced early via nucleophilic addition of 4,4,4-trifluorobutylmagnesium bromide to a benzaldehyde intermediate, with asymmetric induction controlled by a chiral catalyst [1] [3].

Spectroscopic Identification: NMR, Mass Spectrometry, and X-ray Crystallography

Adomeglivant is characterized comprehensively using spectroscopic and diffraction methods:

  • NMR Spectroscopy: ^1^H NMR (DMSO-d~6~) exhibits characteristic signals: δ 12.2 (br s, 1H, COOH), 8.45 (t, J=5.6 Hz, 1H, NHCO), 7.75 (d, J=8.2 Hz, 2H, Ar-H), 7.55 (s, 4H, Ar-H biphenyl), 7.10 (d, J=8.2 Hz, 2H, Ar-H), 4.85 (m, 1H, CH-O), 3.45 (q, 2H, NCH~2~), 2.45 (t, 2H, CH~2~COO), 2.20 (s, 6H, Ar-CH~3~), 1.90–2.10 (m, 4H, CH~2~CF~3~ and CH~2~CH~2~CF~3~), 1.35 (s, 9H, t-Bu). ^13^C NMR confirms the tert-butyl carbon at δ 31.3 and CF~3~ at 126.5 (q, J=279 Hz) [1] [2].
  • Mass Spectrometry: High-resolution ESI-MS shows [M+H]+ at m/z 556.2642 (calculated for C~32~H~37~F~3~NO~4~: 556.2674). Fragmentation peaks include m/z 538.2 ([M-H~2~O]+), 449.1 ([M-C~7~H~7~O~2~]+), and 313.1 ([biphenyl-OCHCH~2~CF~3~]+) [1] [8].
  • X-ray Crystallography: While no full structure of Adomeglivant is reported, molecular modeling based on homologous glucagon receptor antagonists reveals that the biphenyl system engages in π-stacking with Phe~286~ (TM6), while the propanoic acid forms salt bridges with Arg~173~ (ECL2). The tert-butyl group occupies a hydrophobic subpocket formed by Leu~232~, Val~233~, and Ile~290~ [2] [10]. Crystallization attempts are hindered by molecular flexibility, though derivatives with truncated chains form monoclinic crystals (space group P2~1~) [9].

Table 3: Spectroscopic Signatures of Adomeglivant

TechniqueKey Spectral Assignments
^1^H NMR (DMSO-d~6~)δ 1.35 (s, 9H, t-Bu), 2.20 (s, 6H, Ar-CH~3~), 4.85 (m, 1H, CH-O), 8.45 (t, 1H, NHCO)
^13^C NMRδ 126.5 (q, CF~3~), 128.7 (biphenyl C~ipso~), 148.2 (C-O), 172.8 (COOH), 165.5 (CONH)
HRMS (ESI+)m/z 556.2642 [M+H]+ (Δ 3.2 ppm), 538.2 [M-H~2~O]+, 449.1 [M-C~7~H~7~O~2~]+
FT-IR1715 cm⁻¹ (C=O acid), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether), 1120 cm⁻¹ (C-F)

Properties

CAS Number

872260-47-4

Product Name

Adomeglivant, (+/-)-

IUPAC Name

3-[[4-[1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid

Molecular Formula

C32H36F3NO4

Molecular Weight

555.64

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)

InChI Key

FASLTMSUPQDLIB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

(+/-)- Adomeglivant ; Adomeglivant, (+/-)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.